16,16-diméthyl-PGA2

Vue d'ensemble

Description

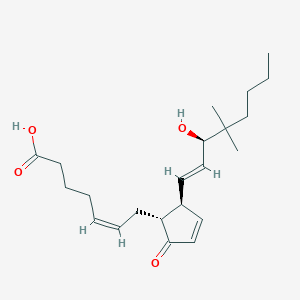

16,16-diméthyl Prostaglandine A2: 16,16-diméthyl PGA2 ou Di-M-PGA2 ) est un composé appartenant à la famille des prostaglandines. Il présente une activité orale et a une demi-vie in vivo relativement longue . Les prostaglandines sont des molécules dérivées des lipides qui jouent des rôles cruciaux dans divers processus physiologiques, notamment l'inflammation, la régulation du flux sanguin et les réponses immunitaires.

Applications De Recherche Scientifique

Chemistry::

Biology and Medicine::Anti-Inflammatory Effects: Prostaglandins play a role in inflammation, and studying this compound helps elucidate anti-inflammatory mechanisms.

Cardiovascular Research: Its impact on blood pressure regulation and vascular function is of interest.

Cancer Research: Investigating its effects on cell growth, apoptosis, and tumor progression.

Industry:: While not directly used in industry, insights gained from research on 16,16-dimethyl Prostaglandin A2 may inform drug development or therapeutic strategies.

Mécanisme D'action

Target of Action

The primary targets of 16,16-dimethyl-PGA2 are the prostaglandin pathways . Prostaglandins typically function as local hormones that can induce muscle relaxation, influence inflammatory responses, and regulate blood flow, among other functions .

Mode of Action

16,16-dimethyl-PGA2 modulates the prostaglandin pathways . This modulation results in changes to the functions typically regulated by prostaglandins, such as muscle relaxation, inflammatory responses, and blood flow .

Biochemical Pathways

The compound affects the prostaglandin pathways . These pathways have downstream effects on a variety of physiological functions, including muscle relaxation, inflammatory responses, and blood flow .

Pharmacokinetics

The pharmacokinetics of 16,16-dimethyl-PGA2 are characterized by a prolonged in vivo half-life . This property impacts the compound’s bioavailability, making it orally active .

Result of Action

The molecular and cellular effects of 16,16-dimethyl-PGA2’s action include the modulation of prostaglandin pathways, which in turn influence a variety of physiological functions . In a murine model, the prostaglandin E2 analog 16,16-dimethyl-PGE2 has been shown to increase survival efficacy as both a radioprotectant and radiomitigator .

Analyse Biochimique

Biochemical Properties

16,16-Dimethylprostagladin A2 is a prostanoid . Prostanoids are a subclass of eicosanoids produced by oxidation of 20-carbon essential fatty acids (EFAs) that are commonly incorporated within membrane phospholipids .

Cellular Effects

16,16-Dimethylprostagladin A2 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the proliferation of Sendai virus in cultured African green monkey kidney cells by >90% at a concentration of 4 µg/ml .

Molecular Mechanism

It is known to be an orally active prostaglandin analog with a prolonged in vivo half-life .

Temporal Effects in Laboratory Settings

In laboratory settings, 16,16-Dimethylprostagladin A2 has been shown to have a prolonged in vivo half-life . This suggests that it has a stable presence in the body over time, which could potentially influence its long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, daily treatment with a synthetic analogue of 16,16-Dimethylprostagladin A2 delayed tumour appearance, inhibited tumour growth, and increased the median survival time by 15-35%, depending on the schedule of treatment .

Metabolic Pathways

As a prostanoid, it is part of the eicosanoid class of lipids, which are metabolized from arachidonic acid and other polyunsaturated fatty acids .

Méthodes De Préparation

Voies de synthèse:: Les voies de synthèse pour la 16,16-diméthyl Prostaglandine A2 impliquent une chimie organique complexe. Bien que je n'aie pas de détails spécifiques sur la voie de synthèse exacte, elle comprend probablement plusieurs étapes avec des réactifs spécifiques et des conditions de réaction.

Production industrielle:: Les méthodes de production industrielle de la 16,16-diméthyl Prostaglandine A2 ne sont pas largement documentées. les chercheurs l'ont synthétisée en laboratoire pour des investigations scientifiques.

Analyse Des Réactions Chimiques

Réactivité:: La 16,16-diméthyl Prostaglandine A2 peut subir diverses réactions chimiques, notamment:

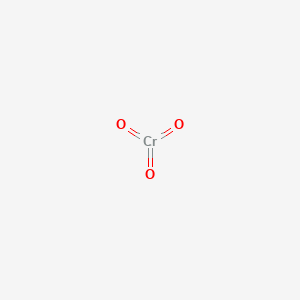

Oxydation: Elle peut être sensible aux processus oxydatifs.

Réduction: Les réactions de réduction pourraient modifier sa structure.

Substitution: Des réactions de substitution à des groupes fonctionnels spécifiques sont possibles.

Réactifs et conditions courants:: Les réactifs et les conditions spécifiques dépendent des modifications souhaitées. Par exemple:

Oxydation: Agents oxydants comme le permanganate de potassium (KMnO4) ou le réactif de Jones.

Réduction: Agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).

Substitution: Substitution nucléophile utilisant des bases fortes ou substitution électrophile avec des réactifs appropriés.

Principaux produits:: Les principaux produits formés lors de ces réactions seraient des dérivés de la 16,16-diméthyl Prostaglandine A2, tels que des formes hydroxylées ou réduites.

4. Applications de la recherche scientifique

Chimie::

Biologie et médecine::Effets anti-inflammatoires: Les prostaglandines jouent un rôle dans l'inflammation, et l'étude de ce composé permet d'élucider les mécanismes anti-inflammatoires.

Recherche cardiovasculaire: Son impact sur la régulation de la pression artérielle et la fonction vasculaire est intéressant.

Recherche sur le cancer: Enquête sur ses effets sur la croissance cellulaire, l'apoptose et la progression tumorale.

Industrie:: Bien que non utilisée directement dans l'industrie, les connaissances acquises grâce à la recherche sur la 16,16-diméthyl Prostaglandine A2 peuvent éclairer le développement de médicaments ou les stratégies thérapeutiques.

5. Mécanisme d'action

Le mécanisme exact par lequel la 16,16-diméthyl Prostaglandine A2 exerce ses effets reste un domaine de recherche actif. Il implique probablement des interactions avec des récepteurs spécifiques et des voies de signalisation intracellulaires.

Comparaison Avec Des Composés Similaires

La comparaison de la 16,16-diméthyl Prostaglandine A2 avec d'autres prostaglandines met en évidence ses caractéristiques structurelles uniques. Malheureusement, je n'ai pas de liste de composés similaires pour le moment.

Propriétés

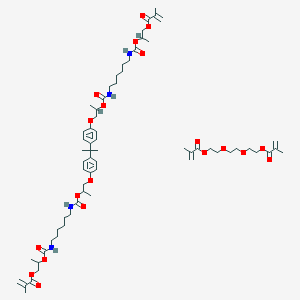

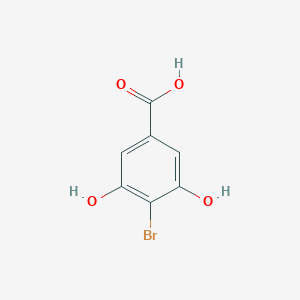

IUPAC Name |

(Z)-7-[(1R,2S)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-4-5-16-22(2,3)20(24)15-13-17-12-14-19(23)18(17)10-8-6-7-9-11-21(25)26/h6,8,12-15,17-18,20,24H,4-5,7,9-11,16H2,1-3H3,(H,25,26)/b8-6-,15-13+/t17-,18-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTPSJUHMGPRFZ-QEJIITRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

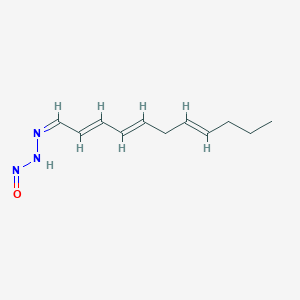

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C)[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41691-92-3 | |

| Record name | 16,16-Dimethylprostagladin A2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041691923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16,16-DIMETHYLPROSTAGLADIN A2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C181YIS8NP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

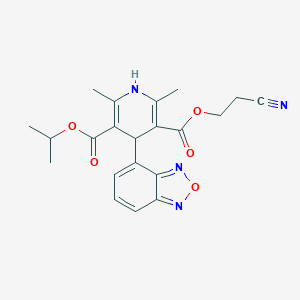

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.